(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17852975
InChI: InChI=1S/C8H9BrN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1
SMILES:
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol

(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17852975

Molecular Formula: C8H9BrN2O2

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid -

Specification

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
IUPAC Name (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid
Standard InChI InChI=1S/C8H9BrN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1
Standard InChI Key FARVNIMLDDARND-LURJTMIESA-N
Isomeric SMILES C1=CC(=NC=C1Br)[C@H](CC(=O)O)N
Canonical SMILES C1=CC(=NC=C1Br)C(CC(=O)O)N

Introduction

Molecular Structure and Stereochemical Features

The compound’s molecular formula is C₈H₈BrN₂O₂, with a molecular weight of 245.07 g/mol. Its IUPAC name, (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid, reflects its stereochemistry at the C3 position (S-configuration) and substitution pattern on the pyridine ring. Key structural elements include:

  • A 5-bromopyridin-2-yl group attached to the β-carbon of the propanoic acid chain.

  • An α-amino group (-NH₂) at the chiral center.

  • A carboxylic acid (-COOH) terminus.

The pyridine ring’s electron-withdrawing nature and bromine’s steric and electronic effects influence the compound’s reactivity. The (S)-configuration at C3 is critical for potential enantioselective interactions in biological systems.

Physicochemical Properties

Experimental data for this compound remains limited, but predictions based on structural analogs are summarized below:

PropertyValue/Description
SolubilityModerate in polar aprotic solvents (DMF, DMSO); low in water due to the hydrophobic pyridine ring.
Melting PointEstimated 180–190°C (decomposes).
pKa Values- Carboxylic acid: ~2.3
- Amino group: ~9.7
- Pyridine N: ~4.5 (protonation in acidic media).
Optical Rotation[α]D²⁵ ≈ +15° to +25° (c=1, H₂O) for (S)-enantiomer.

Reactivity and Functional Group Transformations

The compound’s multifunctional structure permits diverse chemical modifications:

Carboxylic Acid Derivatives

  • Esterification: Reaction with methanol/H⁺ yields methyl esters, enhancing membrane permeability.

  • Amide Formation: Coupling with amines via EDC/HOBt forms amides for peptidomimetic studies .

Amino Group Modifications

  • Acylation: Acetic anhydride acetylates the -NH₂ group, blocking reactivity during stepwise synthesis.

  • Schiff Base Formation: Condensation with ketones/aldehydes generates imines for metal coordination studies.

Pyridine Ring Functionalization

  • Nucleophilic Aromatic Substitution (NAS): Bromine displacement by amines or alkoxides under Pd catalysis .

  • C–H Activation: Directed ortho-arylation using Pd(OAc)₂ and aryl iodides.

Comparison with Structural Analogs

CompoundKey DifferencesBiological Activity
3-Amino-3-(5-chloropyridin-2-yl)propanoic acidCl vs. Br substituent; lower molecular weight.Similar antimicrobial profile .
(3R)-3-Amino-3-(5-bromopyridin-2-yl)propanoic acidR-configuration at C3.Potential enantiomeric antagonism .

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